p-Phos, (S)-

描述

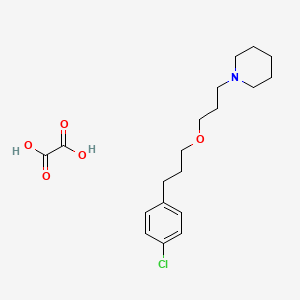

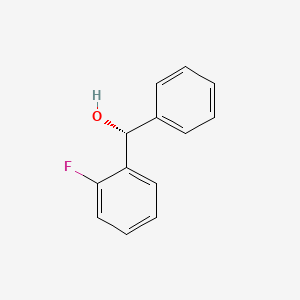

p-Phos, (S)- is a phosphine ligand derived from biphenyl . Its palladium complexes exhibit high activity for Suzuki coupling reactions involving aryl chlorides, which are unreactive with palladium complexes of most other phosphine ligands . The ligand has convenient handling characteristics since it is air-stable .

Synthesis Analysis

The P-Phos ligand family was developed by Professor Chan of Hong Kong Polytechnic University and licensed to JM CCT in 2002 . P-Phos is an atropisomeric biaryl bisphosphine with the unique feature of incorporating two methoxy-substituted pyridine rings in the backbone . This family of ligands often presents higher activity and selectivity than the analogous BINAP ligands in a series of reactions such as ruthenium catalyzed hydrogenation of β-ketoesters .

Molecular Structure Analysis

The molecular structure of p-Phos, (S)- is characterized by 1H, 13C, and 31P NMR . It is a phosphine ligand widely employed together with palladium in a range of different catalytic reactions .

Chemical Reactions Analysis

p-Phos, (S)- and its variants have wide-spread applications in transition-metal-catalyzed asymmetric reactions including hydrogenation, hydrosilylation, and C-C bond formation . They have desirable attributes, such as air stability, broad substrate scope, fast rates of reaction, excellent enantioselectivities, low catalyst loading, and mild conditions .

Physical And Chemical Properties Analysis

Phosphorus is quite reactive . This quality of the element makes it an ideal ingredient for matches because it is so flammable . Phosphorus is a vital element for plants and that is why we put phosphates in our fertilizer to help them maximize their growth .

科学研究应用

ALICE 光子谱仪的性能和升级

ALICE 光子谱仪 (PHOS) 是一种高精度仪器,用于高能物理学中测量大型强子对撞机 (LHC) 中核碰撞中的光子和介子的光谱、相关性和集体流动。它在 LHC 运行 1 和 2 期间收集了大量的物理数据。未来的升级旨在增强 PHOS 在即将到来的 LHC 运行中的能力(D. Blau, 2020)。

U-PHOS 项目:分析太空中的热管理

比萨大学开发的 U-PHOS(仅为太空升级 PHP)项目,研究了脉动热管 (PHP) 在微重力条件下的行为。这项研究对于太空应用中的热管理系统至关重要,展示了 PHP 技术在太空环境中的潜力。U-PHOS 实验是 REXUS/BEXUS 计划的一部分,为学生提供了宝贵的太空研究实践经验(P. Nannipieri 等,2017)。

磷烯作为传感材料的进展

磷烯是一种源自黑磷的二维材料,由于其高表面体积比和各向异性特性,在传感应用中显示出独特的优势。最近的发展突出了其在气体传感、湿度传感、光电检测、生物传感和离子传感方面的潜力。这项研究强调了磷烯在推进传感技术方面的有希望的作用(A. Yang 等,2018)。

亚磷酸盐在园艺中的生物刺激活性

亚磷酸盐 (Phi) 是磷酸盐的还原形式,已成为园艺中一种有效的生物刺激剂。它作为一种杀菌剂,影响植物生产力和产量,尤其是在作为叶面喷雾或在水培系统中施用时。这篇综述讨论了 Phi 作为生物刺激剂的作用,提供了对其对提高作物产量和质量的影响的见解,尽管关于其作为植物营养的 P 源的功能仍存在争论(F. Gómez-Merino & L. Trejo-Téllez, 2015)。

杨树中的磷酸盐吸收和运输

本研究探讨了杨树 (Populus × canescens) 如何调整其磷酸盐吸收动力学和磷酸盐转运蛋白基因的表达在不同磷可用性下的变化。这些发现提供了对木本植物中磷运输和分配的全面理解,有助于优化林业和农业中的磷利用(Mareike Kavka & A. Polle, 2016)。

安全和危害

PFAS are found in water, air, fish, and soil at locations across the nation and the globe . Scientific studies have shown that exposure to some PFAS in the environment may be linked to harmful health effects in humans and animals . There are thousands of PFAS chemicals, and they are found in many different consumer, commercial, and industrial products .

作用机制

Target of Action

Similar compounds, such as 1,2-bis(diphenylphosphino)ethane (dppe), are known to act as symmetrical bidentate ligands in coordination chemistry .

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets through coordination chemistry, forming complexes with transition metals . These complexes can then participate in various chemical reactions, potentially altering the behavior of the target molecules.

Biochemical Pathways

Phosphorus, a component of the compound, is known to play a critical role in several biochemical pathways, including the pentose phosphate pathway (ppp) and the photosynthetic dark phase . In these pathways, phosphorus is involved in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

Lanthanum carbonate has low oral bioavailability (~0.001%), and the small absorbed fraction is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . It’s important to note that the pharmacokinetics of p-Phos, (S)-, may differ significantly from those of lanthanum carbonate due to differences in chemical structure and properties.

Result of Action

Similar compounds have been used in transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and c-c bond formation . These reactions can result in the formation of new molecules with specific stereochemistry, which can have significant effects at the molecular and cellular level.

属性

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)